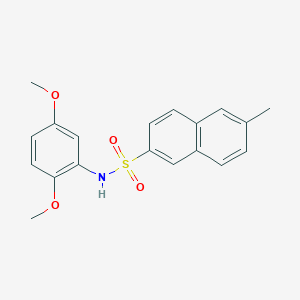![molecular formula C22H17N5O5S B11474055 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide](/img/structure/B11474055.png)
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE” is a complex organic compound that features multiple functional groups, including benzodioxole, pyrazolo[1,5-a][1,3,5]triazine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE” typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, pyrazolo[1,5-a][1,3,5]triazine derivatives, and acetamide derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow reactors, or other advanced chemical engineering techniques. The process would be optimized for cost-efficiency, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
“N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity. It could serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of “N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole derivatives, pyrazolo[1,5-a][1,3,5]triazine derivatives, and acetamide derivatives
Uniqueness
What sets “N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE” apart is its combination of functional groups, which might confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H17N5O5S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H17N5O5S/c1-12(28)14-7-17-18(32-11-31-17)8-16(14)24-19(29)10-33-21-25-20-15(13-5-3-2-4-6-13)9-23-27(20)22(30)26-21/h2-9H,10-11H2,1H3,(H,24,29)(H,25,26,30) |
InChI Key |
UZVDCXFYYDGULA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=NC4=C(C=NN4C(=O)N3)C5=CC=CC=C5)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]thiophene-2-carboxamide](/img/structure/B11473973.png)
![N-(4-{[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11473984.png)
![1-(furan-2-ylmethyl)-2-hydroxy-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11473991.png)
![3-(acetylamino)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yladamantane-1-carboxamide](/img/structure/B11473998.png)
![3-(5-bromofuran-2-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474001.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11474002.png)

![Methyl 3-amino-2-cyano-6-methyl-4-(pyridin-4-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11474011.png)
![methyl 3-(acetylamino)-2-{(1E)-N-[2-(acetylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]ethanimidoyl}-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B11474012.png)
amino}phenyl 4-methylbenzoate](/img/structure/B11474016.png)
![4-Azatricyclo[4.3.1.1~3,8~]undec-4-yl(3-chloro-4-methylphenyl)methanone](/img/structure/B11474020.png)
![N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474036.png)
![3-(3,4-dimethoxyphenyl)-7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11474039.png)
![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11474040.png)
